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Compound of Interest

Compound Name: Nnrt-IN-2

Cat. No.: B15568513

An In-depth Technical Guide on the Non-Nucleoside Reverse Transcriptase Inhibitor Nnrt-IN-2
(compound 7w)

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Nnrt-IN-2, a potent, orally available non-nucleoside reverse
transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug
development professionals working in the field of HIV therapeutics.

Chemical Structure and Properties

Nnrt-IN-2, also known as compound 7w, is a novel heterocyclic-substituted analog of ATDP. Its
chemical and physical properties are summarized in the table below.
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Property Value Reference

1-((1-methyl-5-o0x0-4,5-
dihydro-1H-1,2,4-triazol-4-

IUPAC Name yl)methyl)-4-(trifluoromethyl)-6-  N/A
(quinolin-8-yloxy)pyridin-2(1H)-
one
Synonyms Compound 7w [1]
CAS Number 2999794-78-2 [1]
Molecular Formula C19H14F3N503 [1]
Molecular Weight 417.34 g/mol [1]

CN1C(=0)N=NN(C1)CC2=CC(
SMILES =C(C(=0)N2)0OC3=C4C=CC=  [1]
NC4=CC=C3)C(F)(F)F

A 2D chemical structure of Nnrt-IN-2 is provided below, generated from its SMILES notation.

C19H14F3N503

Click to download full resolution via product page

Caption: 2D Chemical Structure of Nnrt-IN-2.

Biological Activity and Pharmacokinetics

Nnrt-IN-2 has demonstrated potent and broad inhibitory effects against both wild-type HIV-1
and various mutant strains. A summary of its key biological and pharmacokinetic parameters is
provided in the table below.
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Parameter Value Species Assay Type Reference
EC50 (HIV-1
22 nM - Cell-based
WT)
Oral )
27.1% Rat In vivo N/A

Bioavailability (F)

CYP Inhibition Insensitive - In vitro

hERG Inhibition Insensitive - In vitro

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Nnrt-IN-2 functions by
allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. NNRTIs bind to a
hydrophobic pocket located approximately 10 A from the enzyme's active site. This binding
event induces a conformational change in the enzyme, which in turn disrupts the catalytic site
and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step
in the HIV-1 replication cycle.

Uncoating

Host T-Cell

Click to download full resolution via product page

Caption: Nnrt-IN-2 Mechanism of Action.

Experimental Protocols
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The following are representative protocols for the key experiments cited in this guide. For the
exact methodologies used for Nnrt-IN-2, please refer to the primary literature.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the in vitro antiviral efficacy of a compound against HIV-1 in a human T-
cell line (MT-4).

Prepare MT-4 Cell ’ ‘Add Serial Dilutions . Incubate for 5 days Measure Cytopathic Effect
M Suspension SzieBue D of Nnrt-IN-2 (iESE TN GIVALL at 37°C, 5% CO2 (MTT Assay) CalcllaielECEnlale

Click to download full resolution via product page
Caption: Antiviral Activity Assay Workflow.
Methodology:

o Cell Preparation: MT-4 cells are cultured and maintained in RPMI-1640 medium
supplemented with 10% fetal bovine serum and antibiotics.

o Plating: Cells are seeded into 96-well microtiter plates at a density of 1 x 10"4 cells per well.
o Compound Addition: Nnrt-IN-2 is serially diluted and added to the wells.

 Infection: A standard laboratory strain of HIV-1 (e.qg., IlIB) is added to the wells at a
predetermined multiplicity of infection (MOI).

¢ Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5%
CO2.

» Quantification of Viral Cytopathogenicity: The cytopathic effect (CPE) of the virus is
quantified using the MTT method.

o Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response
curve.

Cytochrome P450 (CYP) Inhibition Assay

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15568513?utm_src=pdf-body
https://www.benchchem.com/product/b15568513?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This in vitro assay assesses the potential of a compound to inhibit major CYP isoforms, which
is crucial for predicting drug-drug interactions.

Methodology:

¢ Incubation: Nnrt-IN-2 is incubated with human liver microsomes and a specific substrate for
each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).

o Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

o Metabolite Quantification: After a set incubation period, the reaction is stopped, and the
amount of metabolite formed is quantified using LC-MS/MS.

o Data Analysis: The IC50 value is determined by measuring the concentration of Nnrt-IN-2
that causes a 50% reduction in metabolite formation.

hERG Inhibition Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, a key
indicator of potential cardiotoxicity.

Methodology:
e Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

o Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to
measure the hERG current in the presence and absence of Nnrt-IN-2.

o Data Analysis: The concentration-dependent inhibition of the hERG current is used to
determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after oral administration.
Methodology:

e Animal Model: Male Sprague-Dawley rats are typically used.
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e Dosing: Nnrt-IN-2 is administered orally at a specific dose.
e Blood Sampling: Blood samples are collected at various time points post-administration.

o Plasma Analysis: The concentration of Nnrt-IN-2 in the plasma is quantified using a validated
LC-MS/MS method.

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral
bioavailability (F) are calculated.

Conclusion

Nnrt-IN-2 is a promising NNRTI with potent anti-HIV-1 activity and a favorable preclinical
profile. Its high potency against wild-type and mutant strains, coupled with good oral
bioavailability and a lack of significant CYP or hERG inhibition, suggests its potential for further
development as a therapeutic agent for the treatment of HIV-1 infection. The experimental
protocols and data presented in this guide provide a valuable resource for researchers in the
field.

Disclaimer: This document is intended for informational purposes for a research audience and
is not a substitute for the primary research literature. For complete and detailed information,
please refer to the cited publication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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